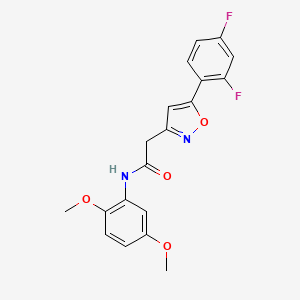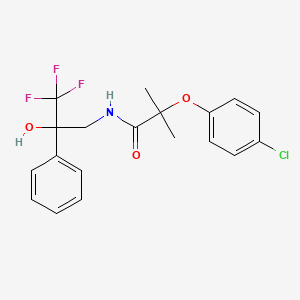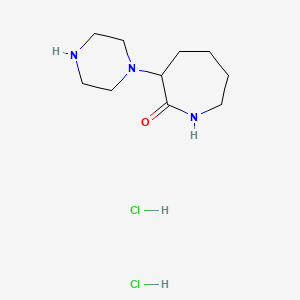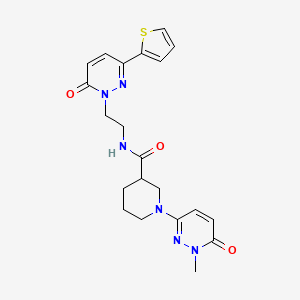![molecular formula C17H19N3O3 B2965260 Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate CAS No. 2411332-57-3](/img/structure/B2965260.png)
Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate, commonly known as MBOB, is a chemical compound that has gained significant attention in the field of scientific research. MBOB is a synthetic analog of the natural hormone, melatonin, and has been found to exhibit various biological and physiological effects.
作用機序
MBOB acts as a selective melatonin receptor agonist, specifically targeting MT1 and MT2 receptors. This activation of melatonin receptors leads to the regulation of various physiological processes, including the circadian rhythm, immune response, and oxidative stress.
Biochemical and Physiological Effects:
MBOB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. MBOB also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MBOB can induce apoptosis in cancer cells and inhibit tumor growth. MBOB has also been found to improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
実験室実験の利点と制限
MBOB has several advantages for lab experiments. It is a synthetic compound, making it easy to obtain and manipulate. MBOB also has a high affinity for melatonin receptors, making it a potent agonist. However, MBOB has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, MBOB has a short half-life, requiring frequent dosing.
将来の方向性
There are several future directions for the research of MBOB. One potential area of study is the use of MBOB as a treatment for sleep disorders. MBOB has been shown to regulate circadian rhythms, making it a potential alternative to traditional sleep medications. Additionally, further research can be conducted on the anti-cancer properties of MBOB, particularly in combination with other chemotherapeutic agents. Finally, the potential use of MBOB as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease can also be explored.
Conclusion:
In conclusion, MBOB is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to exhibit various biological and physiological effects, making it a potential therapeutic agent for several conditions. The synthesis method of MBOB involves the reaction of 1-benzylpyrazole-4-carboxylic acid with ethyl chloroformate and methylamine. MBOB acts as a selective melatonin receptor agonist, targeting MT1 and MT2 receptors. It has several advantages for lab experiments, including its potency and ease of manipulation, but also has some limitations, including low solubility and short half-life. Finally, there are several future directions for the research of MBOB, including its potential use as a treatment for sleep disorders, cancer, and neurodegenerative diseases.
合成法
The synthesis of MBOB involves the reaction of 1-benzylpyrazole-4-carboxylic acid with ethyl chloroformate to obtain ethyl 4-[1-(1-benzylpyrazol-4-yl)ethyl]pyrazole-1-carboxylate. This compound is then reacted with methylamine to obtain the final product, MBOB.
科学的研究の応用
MBOB has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. MBOB has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, MBOB has been found to regulate circadian rhythms and sleep-wake cycles, making it a potential treatment for sleep disorders.
特性
IUPAC Name |
methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13(19-16(21)8-9-17(22)23-2)15-10-18-20(12-15)11-14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNAFSMNZFKAK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)NC(=O)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)NC(=O)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-[(2-methoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2965177.png)

![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)




![1-(butan-2-yl)-4-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2965190.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2965191.png)


![5-Bromo-N-[3-(2-phenylimidazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B2965196.png)

